molecular formula C17H23N3O3 B11805581 Benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate

Benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate

Cat. No.: B11805581
M. Wt: 317.4 g/mol
InChI Key: LSEIWRBWDGJYBP-UHFFFAOYSA-N
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Description

Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a benzyl group, a pyrrolidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with pyrrolidine to form benzyl pyrrolidine-1-carboxylate. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate can be converted to its corresponding carboxylic acid derivative.

    Reduction: The reduction process can yield the corresponding amine derivative.

    Substitution: Substitution reactions can produce various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
  • Benzyl3-(piperidine-1-carbonyl)piperazine-1-carboxylate
  • Benzyl3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate

Uniqueness

Benzyl3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate is unique due to the presence of both pyrrolidine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.

Biological Activity

Benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H20N2O3C_{16}H_{20}N_{2}O_{3} and a molecular weight of approximately 288.35 g/mol. The compound consists of a benzyl group, a pyrrolidine moiety, and a piperazine ring, which contribute to its biological activity .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : Compounds with similar structures have shown significant kinase inhibition. For example, derivatives with pyrrolidine rings demonstrated selectivity for cyclin-dependent kinases (CKs), suggesting that modifications in the structure may enhance potency against specific kinases .
  • Anticancer Activity : Research indicates that piperazine derivatives exhibit cytotoxic effects in cancer cell lines. This compound may share these properties, potentially inducing apoptosis in tumor cells .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Compound IC50 Value (µM) Notes
Kinase InhibitionHydroxyl-functionalized pyrrolidine derivatives0.011 - 0.056Selective for CK1γ and CK1ε
Anticancer ActivityPiperazine derivativesVariesInduces apoptosis in FaDu cells
Cholinesterase InhibitionN-benzylpiperidine derivativesVariesDual inhibition of AChE and BuChE

Case Study 1: Anticancer Potential

A study evaluating the anticancer activity of piperazine derivatives found that compounds similar to this compound exhibited enhanced cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Cholinesterase Inhibition

Research on piperazine-containing compounds indicated that those with a benzyl moiety showed superior inhibition of acetylcholinesterase (AChE) compared to their analogs. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease .

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

benzyl 3-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H23N3O3/c21-16(19-9-4-5-10-19)15-12-20(11-8-18-15)17(22)23-13-14-6-2-1-3-7-14/h1-3,6-7,15,18H,4-5,8-13H2

InChI Key

LSEIWRBWDGJYBP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCN2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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